molecular formula C18H17N3O5 B4322095 1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE

1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE

Cat. No.: B4322095
M. Wt: 355.3 g/mol
InChI Key: DATDJCBBSJJHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by its unique structure, which includes acetyl, methoxyphenyl, methyl, and nitrophenyl groups attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base, followed by cyclization with acetic anhydride under reflux conditions . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Forms amino derivatives.

    Substitution: Results in substituted aromatic compounds with different functional groups.

Scientific Research Applications

1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE involves its interaction with molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles: Similar in structure but with different substituents on the aromatic rings.

    3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles: Differ in the position and type of substituents.

Uniqueness

1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-12(22)20-18(2,14-7-9-16(25-3)10-8-14)26-17(19-20)13-5-4-6-15(11-13)21(23)24/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATDJCBBSJJHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 4
1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE

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